molecular formula C11H10N2O2 B149690 Damirone B CAS No. 138683-67-7

Damirone B

Cat. No.: B149690
CAS No.: 138683-67-7
M. Wt: 202.21 g/mol
InChI Key: JYLGJUYDUWMFOL-UHFFFAOYSA-N
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Description

Damirone B is a pyrroloquinoline alkaloid isolated from marine organisms, particularly sea sponges. This compound belongs to a family of physiologically active compounds known for their unique highly-fused structures and diverse biological activities. This compound exhibits significant biological activities, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Damirone B involves several steps, starting with the Bartoli indole synthesis. This method is followed by IBX-mediated oxidation to form the pyrroloiminoquinone core structure. Late-stage diversification at specific nitrogen positions (N-5 and N-9) yields this compound and its analogs .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These methods are scalable and can be adapted for larger-scale production, depending on the demand and application of the compound.

Chemical Reactions Analysis

Types of Reactions: Damirone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include IBX (2-iodoxybenzoic acid) and other quinone-forming reagents.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include different quinone derivatives, hydroquinone forms, and substituted analogs with varying biological activities .

Scientific Research Applications

Damirone B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Damirone B involves its interaction with molecular targets and pathways within cells. The compound’s highly-fused structure allows it to participate in electron transfer reactions, which are crucial for its biological activities. This compound can interact with metal cations, acting as Lewis acids, and form complexes that enhance its electron transfer capabilities. These interactions are essential for its anticancer, antifungal, and antiparasitic effects .

Comparison with Similar Compounds

Damirone B is part of the pyrroloquinoline alkaloid family, which includes compounds such as:

  • Damirone A
  • Batzelline A
  • Batzelline D
  • Makaluvamine O
  • Makaluvone

Uniqueness: this compound stands out due to its specific structural features and biological activities. Compared to other similar compounds, this compound exhibits higher electron affinity and reduction potential, making it more effective in certain biological applications. Its ability to form stable complexes with metal cations further enhances its unique properties .

Properties

IUPAC Name

7-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-3-2-6-5-12-10-9(6)7(13)4-8(14)11(10)15/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLGJUYDUWMFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CNC3=C2C1=CC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930190
Record name 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138683-67-7
Record name Damirone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138683677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Damirone B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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